Cas no 2248353-91-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate
- EN300-6515014
- 2248353-91-3
-
- インチ: 1S/C15H10N2O5/c18-13-9-3-1-2-4-10(9)14(19)17(13)22-15(20)12-11(8-5-6-8)16-7-21-12/h1-4,7-8H,5-6H2
- InChIKey: GHUYMHFPIJTDIX-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1CC1
計算された属性
- 精确分子量: 298.05897142g/mol
- 同位素质量: 298.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 494
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515014-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 0.05g |
$792.0 | 2023-05-30 | ||
Enamine | EN300-6515014-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 0.25g |
$867.0 | 2023-05-30 | ||
Enamine | EN300-6515014-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 2.5g |
$1848.0 | 2023-05-30 | ||
Enamine | EN300-6515014-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 0.1g |
$829.0 | 2023-05-30 | ||
Enamine | EN300-6515014-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 1g |
$943.0 | 2023-05-30 | ||
Enamine | EN300-6515014-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 10g |
$4052.0 | 2023-05-30 | ||
Enamine | EN300-6515014-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 5g |
$2732.0 | 2023-05-30 | ||
Enamine | EN300-6515014-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |
2248353-91-3 | 0.5g |
$905.0 | 2023-05-30 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate: A Comprehensive Overview
The compound with CAS No. 2248353-91-3, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The isoindole core of the molecule contributes to its stability and bioavailability, while the cyclopropyl group enhances its pharmacokinetic properties.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The 4-cyclopropyl substitution on the oxazole ring in this compound has been shown to improve its solubility and permeability, making it a promising candidate for drug delivery systems. Furthermore, the dioxo group within the isoindole framework imparts rigidity to the molecule, which is crucial for maintaining its bioactive conformation.
One of the most exciting developments involving this compound is its potential use in targeted drug delivery. Researchers have demonstrated that the cyclopropyl group can act as a bioisostere for more complex structures, enabling the design of drugs with improved efficacy and reduced toxicity. Additionally, the oxazole moiety has been linked to anti-inflammatory and antioxidant activities, suggesting its utility in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3 oxazole 5 carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the isoindole core through cyclization reactions and the subsequent installation of the cyclopropyl group via palladium-catalyzed cross-coupling reactions. These methods ensure high yields and excellent stereochemical control, which are essential for producing biologically active compounds.
In terms of applications, this compound has shown promise in several areas beyond drug development. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. The dioxo group contributes to its ability to absorb light efficiently, while the cyclopropyl substitution enhances its stability under operational conditions.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to reduce costs and improve scalability. Scientists are also exploring its potential as a building block for more complex molecules with enhanced functionalities. The integration of computational chemistry tools has further accelerated this process by enabling virtual screening and predictive modeling of potential applications.
In conclusion, 1,3-dioxo 2 3 dihydro 1H isoindol 2 yl 4 cyclopropyl 1 3 oxazole 5 carboxylate represents a significant advancement in organic chemistry. Its versatile structure and promising biological properties position it as a key player in future drug discovery and materials science initiatives. As research continues to uncover new applications for this compound, it is poised to make a lasting impact across multiple disciplines.
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